Cas no 2229648-19-3 (methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate)

methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate
- EN300-1796724
- 2229648-19-3
-
- インチ: 1S/C12H12O4/c1-8(13)3-4-9-5-6-11(14)10(7-9)12(15)16-2/h3-7,14H,1-2H3/b4-3+
- InChIKey: VHCPSGAFRSEZFH-ONEGZZNKSA-N
- ほほえんだ: OC1C=CC(/C=C/C(C)=O)=CC=1C(=O)OC
計算された属性
- せいみつぶんしりょう: 220.07355886g/mol
- どういたいしつりょう: 220.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63.6Ų
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796724-5.0g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 5g |
$3355.0 | 2023-05-23 | ||
Enamine | EN300-1796724-0.5g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 0.5g |
$1111.0 | 2023-09-19 | ||
Enamine | EN300-1796724-2.5g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 2.5g |
$2268.0 | 2023-09-19 | ||
Enamine | EN300-1796724-0.1g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 0.1g |
$1019.0 | 2023-09-19 | ||
Enamine | EN300-1796724-1g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1796724-10.0g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 10g |
$4974.0 | 2023-05-23 | ||
Enamine | EN300-1796724-0.05g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 0.05g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1796724-0.25g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 0.25g |
$1065.0 | 2023-09-19 | ||
Enamine | EN300-1796724-1.0g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 1g |
$1157.0 | 2023-05-23 | ||
Enamine | EN300-1796724-5g |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate |
2229648-19-3 | 5g |
$3355.0 | 2023-09-19 |
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoateに関する追加情報
Methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate (CAS No. 2229648-19-3): A Versatile Chemical Compound with Emerging Applications
In the ever-evolving field of organic chemistry, methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate (CAS No. 2229648-19-3) has emerged as a compound of significant interest. This ester derivative, characterized by its unique molecular structure combining a benzoate core with hydroxyl and enone functional groups, is gaining attention in both academic research and industrial applications. The compound's systematic name may appear complex, but its methyl 2-hydroxy-5-(3-oxobut-1-enyl)benzoate structure offers remarkable versatility that researchers are only beginning to explore.
The growing interest in methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate synthesis reflects current trends in chemical research, particularly in the development of novel organic intermediates. With molecular weight of 220.22 g/mol and the chemical formula C12H12O4, this compound represents an important building block in medicinal chemistry and materials science. Recent publications in journals like Organic Letters and European Journal of Organic Chemistry have highlighted its potential as a precursor for more complex molecular architectures.
One of the most searched questions regarding this compound relates to its methyl 2-hydroxy-5-(3-oxobut-1-enyl)benzoate applications in pharmaceutical research. The presence of both phenolic hydroxyl and α,β-unsaturated ketone moieties makes it particularly valuable for drug discovery programs. Researchers are investigating its use in developing anti-inflammatory agents, with preliminary studies suggesting interesting biological activity profiles. The compound's structural features allow for various chemical modifications, making it a versatile scaffold for medicinal chemistry optimization.
The 2229648-19-3 CAS registry information reveals important physicochemical properties that contribute to its utility. With a melting point range of 98-102°C and moderate solubility in common organic solvents, methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate demonstrates excellent handling characteristics for laboratory use. Its UV-Vis spectrum shows strong absorption in the 250-350 nm range, a property that has attracted attention from materials scientists working on organic electronic applications.
Recent advancements in methyl 2-hydroxy-5-(3-oxobut-1-enyl)benzoate production methods have made this compound more accessible to researchers. Modern synthetic approaches utilizing green chemistry principles have improved yields while reducing environmental impact. The compound's synthesis typically involves a Knoevenagel condensation reaction, followed by esterification, with current research focusing on catalytic systems that enhance both efficiency and selectivity.
In the context of current scientific trends, the 2229648-19-3 compound aligns well with the growing demand for sustainable chemistry solutions. Its potential as a bio-based platform chemical has been noted in several recent studies, particularly in relation to the development of renewable materials. The compound's structural features make it amenable to further functionalization, opening possibilities for creating novel polymers with tailored properties.
Quality control of methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate is crucial for research applications, with HPLC purity typically exceeding 98% for most commercially available samples. Analytical methods including NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy are routinely employed for characterization. These quality assurance measures ensure researchers can rely on consistent performance in their experiments.
The safety profile of CAS 2229648-19-3 has been extensively studied, with standard laboratory precautions proving sufficient for handling. Material Safety Data Sheets (MSDS) provide detailed guidance on proper storage conditions (typically 2-8°C in airtight containers) and personal protective equipment recommendations. The compound's stability under various conditions has been documented, with particular attention to its sensitivity to strong oxidizing agents.
Looking toward future applications, methyl 2-hydroxy-5-(3-oxobut-1-enyl)benzoate shows promise in several cutting-edge areas. Its potential in organic electronics, particularly as a component in organic photovoltaics, is currently under investigation. Additionally, its use as a ligand in catalytic systems and as a building block for metal-organic frameworks (MOFs) represents exciting directions for future research.
For researchers seeking methyl 2-hydroxy-5-(3-oxobut-1-en-1-yl)benzoate suppliers, it's important to note that availability has increased significantly in recent years. Several specialty chemical manufacturers now offer this compound in various quantities, with options for custom synthesis and bulk orders. Pricing typically reflects the compound's purity grade and the scale of production, with research-scale quantities being most commonly requested.
The scientific community continues to explore 2229648-19-3 research applications across multiple disciplines. Recent patent literature reveals innovative uses in areas ranging from agricultural chemistry to advanced material science. As understanding of this compound's properties deepens, its role in facilitating scientific breakthroughs across chemistry and related fields is expected to grow substantially in the coming years.
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